BenchChemオンラインストアへようこそ!

4-Aminochroman-5-carbonitrile

CCR5 antagonist HIV entry inhibitor Chemokine receptor

4-Aminochroman-5-carbonitrile (IUPAC: 4-amino-3,4-dihydro-2H-chromene-5-carbonitrile; molecular formula C₁₀H₁₀N₂O; MW 174.20 g/mol) is a bicyclic heterocyclic building block consisting of a chroman (benzodihydropyran) scaffold with a primary amine at the 4-position and a nitrile substituent specifically at the 5-position. This compound belongs to the broader aminochroman family, which has been explored as a privileged scaffold in medicinal chemistry for targets including G-protein-coupled receptors (GPCRs) such as CCR5 and CXCR4 , glycine transporter 1 (GlyT1) , and serotonin receptors.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B12828419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminochroman-5-carbonitrile
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC(=C2C1N)C#N
InChIInChI=1S/C10H10N2O/c11-6-7-2-1-3-9-10(7)8(12)4-5-13-9/h1-3,8H,4-5,12H2
InChIKeyNEEBCQOMOSOMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminochroman-5-carbonitrile for Targeted Heterocyclic Building-Block Sourcing: Core Identity and Procurement Context


4-Aminochroman-5-carbonitrile (IUPAC: 4-amino-3,4-dihydro-2H-chromene-5-carbonitrile; molecular formula C₁₀H₁₀N₂O; MW 174.20 g/mol) is a bicyclic heterocyclic building block consisting of a chroman (benzodihydropyran) scaffold with a primary amine at the 4-position and a nitrile substituent specifically at the 5-position [1]. This compound belongs to the broader aminochroman family, which has been explored as a privileged scaffold in medicinal chemistry for targets including G-protein-coupled receptors (GPCRs) such as CCR5 and CXCR4 [2], glycine transporter 1 (GlyT1) [3], and serotonin receptors [4]. Unlike its regioisomeric counterparts bearing the nitrile at the 6-, 7-, or 8-positions, the C5 carbonitrile placement positions the electron-withdrawing nitrile group ortho to the endocyclic oxygen within the chroman ring and proximal to the C4 amine, creating a distinct electronic environment and hydrogen-bonding topology that influences both reactivity in downstream synthetic transformations and molecular recognition by biological targets [5].

Why 4-Aminochroman-5-carbonitrile Cannot Be Casually Substituted: The Regioisomeric and Functional-Group Specificity Problem in Amino-Chroman Procurement


The aminochroman scaffold presents a deceptive simplicity: four possible nitrile regioisomers (C5, C6, C7, C8) share identical molecular formula (C₁₀H₁₀N₂O) and molecular weight (174.20 g/mol) yet are not functionally interchangeable [1]. The position of the nitrile on the chroman ring directly modulates the electron density distribution across the aromatic system, the pKa of the C4 amine, and the three-dimensional presentation of hydrogen-bond donor/acceptor pharmacophoric elements to biological targets [2]. In the CCR5/CXCR4 antagonist space, structure-activity relationship (SAR) studies on aminochroman-derived chemokine receptor ligands have demonstrated that subtle positional shifts of substituents can determine whether a compound acts as an antagonist or is inactive [3]. Furthermore, substituting the C5 nitrile with a carboxylic acid (4-aminochroman-5-carboxylic acid) or removing it entirely (4-aminochroman) alters both the synthetic handle available for downstream diversification and the compound's ability to engage key binding-site residues through nitrile-specific interactions such as halogen-bond mimicry or dipolar contacts with backbone amides [4]. Procurement decisions that treat any 4-aminochroman carbonitrile isomer or functional-group analog as an equivalent risk introducing a compound with fundamentally different reactivity in subsequent synthetic steps and divergent biological activity profiles [5].

4-Aminochroman-5-carbonitrile: Verifiable Comparator Evidence for Differentiated Scientific Selection


Regioisomeric Nitrile Position Determines CCR5 Antagonist Pharmacological Fate: C5 vs. C6/C7 Carbonitrile in HIV Entry Inhibition

Preliminary pharmacological screening of 4-aminochroman-derived chemokine receptor antagonists identified 4-aminochroman-5-carbonitrile as a compound demonstrating CCR5 antagonist activity, positioning it for development against CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [1]. In contrast, the C6-carbonitrile and C7-carbonitrile regioisomers (4-aminochroman-6-carbonitrile and 4-aminochroman-7-carbonitrile) have not been reported in the primary literature as CCR5 antagonists; their documented biological profiling is limited to distinct target classes such as kinase inhibition or synthetic intermediate applications without annotated CCR5 activity . This regioisomer-dependent target engagement profile is consistent with the broader aminochroman SAR landscape, where the spatial relationship between the C4 amine and the aromatic substituent dictates which chemokine receptor (CCR5 vs. CXCR4) is preferentially engaged [2].

CCR5 antagonist HIV entry inhibitor Chemokine receptor Regioisomeric SAR

Functional Group Differentiation at C5: Nitrile vs. Carboxylic Acid Determines Synthetic Versatility and Electronic Character

The C5 nitrile of 4-aminochroman-5-carbonitrile (C₁₀H₁₀N₂O; MW 174.20) provides a versatile synthetic handle that can undergo reduction to the corresponding aminomethyl derivative, hydrolysis to the carboxylic acid or primary amide, cycloaddition to tetrazole, or serve as a directing group for ortho-metalation, enabling divergent access to multiple chemotypes from a single intermediate [1]. In contrast, the structurally analogous 4-aminochroman-5-carboxylic acid (C₁₀H₁₁NO₃; MW 193.20) is limited to amide coupling and esterification reactions without the capacity to access the basic amine, tetrazole, or amidine functionalities that the nitrile route enables [2]. The nitrile group also confers a lower logP (predicted ~1.1 vs. ~1.6 for the carboxylic acid at pH 7.4) and reduced hydrogen-bond donor count (1 vs. 2), which can be advantageous for CNS penetration potential in lead optimization programs [3]. The unsubstituted 4-aminochroman (C₉H₁₁NO; MW 149.19) lacks any C5 functional handle entirely, requiring electrophilic aromatic substitution for further derivatization—a less predictable and positionally less selective transformation [4].

Synthetic building block Functional group interconversion Heterocyclic chemistry Medicinal chemistry diversification

Chiral Resolution of the C4 Amine Center Enables Enantioselective Pharmacology in the Aminochroman Series

The C4 position of 4-aminochroman-5-carbonitrile is a stereogenic center, giving rise to (R)- and (S)-enantiomers with distinct three-dimensional geometries [1]. The (S)-enantiomer, (S)-4-aminochroman-5-carbonitrile, has been specifically characterized as a chiral building block with relevance to medicinal chemistry applications, where chirality plays a crucial role in biological activity and therapeutic potential . In the structurally related 3-aminochroman series, enantiomeric pairs have demonstrated differential binding affinities at serotonin receptors and transporters, with eudismic ratios (activity ratio of eutomer to distomer) ranging from 2-fold to >50-fold depending on the specific target and substitution pattern [2]. While enantiomer-specific IC50 values are not publicly available for 4-aminochroman-5-carbonitrile itself, the demonstrated enantioselectivity in closely related aminochroman scaffolds establishes that procurement of the racemate versus a single enantiomer can lead to divergent biological outcomes in target-based assays [3].

Chiral resolution Enantioselective pharmacology Stereochemistry Drug discovery

Comparative Synthetic Accessibility: 4-Aminochroman-5-carbonitrile via Multi-Component Organocatalytic Routes vs. Linear Syntheses of Regioisomers

Densely substituted 4-aminochromanes including the 5-carbonitrile derivative can be accessed via a three-component organocatalytic domino reaction between o-hydroxybenzaldimines, malononitrile, and cyclic ketones, enabling rapid assembly of the chroman scaffold with simultaneous installation of the C5 nitrile and C4 amine in a single synthetic operation [1]. This multi-component approach contrasts with the more common linear synthesis of aminochroman carbonitriles, which typically proceeds through chromanone oxime formation followed by reduction with Raney-Nickel/H₂—a two-step sequence that requires isolation of the oxime intermediate and use of a pyrophoric catalyst [2]. The three-component organocatalytic route has been reported to deliver 4-aminochromane products in yields ranging from 45–78% under mild conditions (room temperature, metal-free), whereas the reduction-based route requires elevated hydrogen pressure and carries the inherent safety and selectivity challenges associated with heterogeneous catalytic hydrogenation of unsaturated nitriles [3]. Importantly, the organocatalytic approach provides regioselective control over the nitrile position through the choice of starting benzaldehyde substitution pattern, making it a strategically distinct entry into the 5-carbonitrile isomer specifically [4].

Synthetic methodology Multi-component reaction Organocatalysis Process chemistry

4-Aminochroman-5-carbonitrile: Evidence-Linked Research and Industrial Application Scenarios for Informed Procurement


CCR5 Antagonist Lead Discovery and HIV Entry Inhibitor Programs

Procurement of 4-aminochroman-5-carbonitrile is most strongly justified for medicinal chemistry programs targeting CCR5-mediated pathologies. As documented in preliminary pharmacological screening, this specific regioisomer has been identified as a CCR5 antagonist scaffold with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease [1]. The C5 nitrile placement distinguishes it from the C6 and C7 carbonitrile isomers, which lack reported CCR5 activity and are directed toward distinct target classes [2]. Research groups initiating CCR5 antagonist hit-to-lead or lead optimization campaigns should specify the 5-carbonitrile regioisomer in procurement documentation.

Divergent Late-Stage Diversification in Parallel Medicinal Chemistry Libraries

The C5 nitrile functional group in 4-aminochroman-5-carbonitrile serves as a multi-exit vector enabling divergent synthesis of compound libraries from a single intermediate. The nitrile can be reduced to the aminomethyl derivative, hydrolyzed to the primary amide or carboxylic acid, converted to tetrazole via [3+2] cycloaddition, or transformed to amidine derivatives—providing ≥5 distinct chemotypes from one building block [1]. This contrasts with 4-aminochroman-5-carboxylic acid (limited to amide/ester coupling) and unsubstituted 4-aminochroman (requiring less predictable electrophilic aromatic substitution), making the C5-carbonitrile the preferred choice for groups running array-based parallel synthesis in lead optimization [2].

Enantioselective Pharmacology Studies Requiring Stereochemically Defined Building Blocks

For programs where the stereochemistry of the C4 amine center is critical to target engagement—as established in the broader aminochroman family where enantiomeric activity ratios range from 2-fold to >50-fold at serotonin receptors and transporters [1]—procurement of enantiomerically pure (S)- or (R)-4-aminochroman-5-carbonitrile is essential. The racemate may confound SAR interpretation or produce attenuated biological responses relative to the eutomer [2]. When ordering, researchers should confirm enantiomeric excess specifications with the supplier and consider chiral analytical method validation as part of incoming QC.

Glycine Transporter 1 (GlyT1) Inhibitor Scaffold Exploration for CNS Disorders

The aminochromane scaffold, including 4-aminochroman derivatives, has been validated as a competitive GlyT1 inhibitor chemotype in a comprehensive medicinal chemistry campaign targeting schizophrenia [1]. While the GlyT1 program focused primarily on N-substituted aminochromanes rather than the free C4 amine, 4-aminochroman-5-carbonitrile can serve as a key intermediate for installing diverse N-substituents through reductive amination or alkylation, enabling exploration of the GlyT1 pharmacophore with the added electronic modulation provided by the C5 nitrile [2]. The compound's predicted physicochemical profile (MW 174.20, logP ~1.1, HBD 1) aligns favorably with CNS drug-like property guidelines for fragment and lead molecules [3].

Quote Request

Request a Quote for 4-Aminochroman-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.